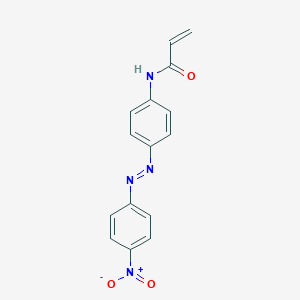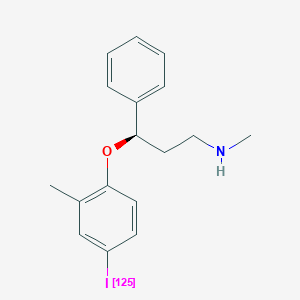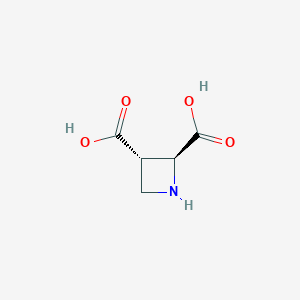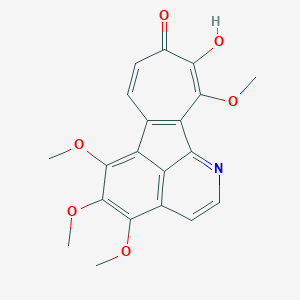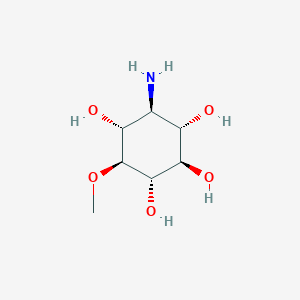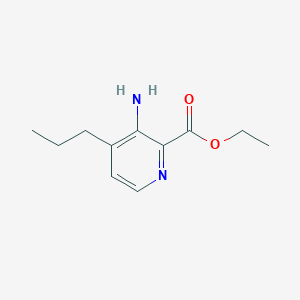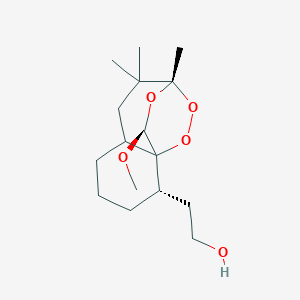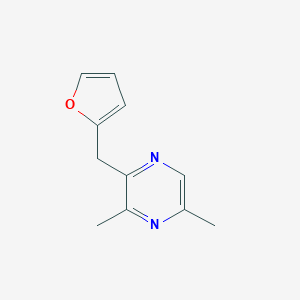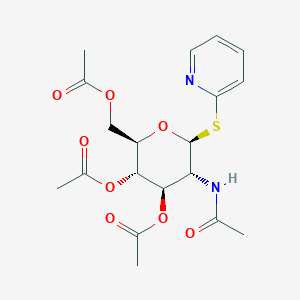
2-Pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside, also known as PTG, is a chemical compound that has been widely used in scientific research due to its unique properties. PTG is a thioglycoside derivative that has a pyridyl group at the 2-position and an acetamido group at the 2-position of the pyranose ring. It is a white crystalline powder that is soluble in water and organic solvents. PTG has been used in various scientific studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in different fields.
作用机制
The mechanism of action of 2-Pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside is not fully understood, but it is believed to involve the inhibition of glycosidases, which are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. 2-Pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside has been shown to inhibit several glycosidases, including beta-glucosidase, beta-galactosidase, and alpha-fucosidase. 2-Pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside has also been shown to modulate the activity of glycosyltransferases, which are enzymes that catalyze the transfer of sugar residues from donor substrates to acceptor substrates.
生化和生理效应
2-Pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. 2-Pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside has also been shown to have anti-inflammatory and antioxidant properties. 2-Pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside has been used in various in vitro and in vivo studies to investigate its effects on different biological systems, such as cancer cells, immune cells, and animal models of disease.
实验室实验的优点和局限性
2-Pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside has several advantages for lab experiments, including its stability, solubility, and specificity for glycosidases and glycosyltransferases. 2-Pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside is also relatively easy to synthesize and purify. However, 2-Pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside has some limitations, including its toxicity at high concentrations and its potential for non-specific binding to other proteins and molecules.
未来方向
There are several future directions for the use of 2-Pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside in scientific research. One direction is the development of new 2-Pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside derivatives with improved properties, such as increased stability and specificity. Another direction is the investigation of the role of 2-Pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside in different biological processes, such as cell signaling and metabolism. 2-Pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside may also have potential applications in drug delivery and imaging, as well as in the development of new therapies for diseases.
合成方法
2-Pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside can be synthesized by several methods, including chemical synthesis, enzymatic synthesis, and chemoenzymatic synthesis. The chemical synthesis of 2-Pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside involves the reaction of 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thio-D-glucopyranoside with 2-pyridylboronic acid in the presence of a palladium catalyst. The enzymatic synthesis of 2-Pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside involves the use of a recombinant enzyme, such as a glycosyltransferase, to catalyze the reaction between the donor and acceptor substrates. The chemoenzymatic synthesis of 2-Pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside involves the combination of chemical and enzymatic methods to produce the compound.
科学研究应用
2-Pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside has been used in various scientific research applications, including chemical biology, glycobiology, and drug discovery. 2-Pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside has been used as a tool to study the role of carbohydrates in biological processes, such as protein-carbohydrate interactions and cell signaling pathways. 2-Pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside has also been used to develop new drugs and therapies for diseases, such as cancer and viral infections.
属性
CAS 编号 |
148731-71-9 |
|---|---|
产品名称 |
2-Pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside |
分子式 |
C19H24N2O8S |
分子量 |
440.5 g/mol |
IUPAC 名称 |
[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-pyridin-2-ylsulfanyloxan-2-yl]methyl acetate |
InChI |
InChI=1S/C19H24N2O8S/c1-10(22)21-16-18(28-13(4)25)17(27-12(3)24)14(9-26-11(2)23)29-19(16)30-15-7-5-6-8-20-15/h5-8,14,16-19H,9H2,1-4H3,(H,21,22)/t14-,16-,17-,18-,19+/m1/s1 |
InChI 键 |
CIMMAOWKSJKPKK-SJQORLFUSA-N |
手性 SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1SC2=CC=CC=N2)COC(=O)C)OC(=O)C)OC(=O)C |
SMILES |
CC(=O)NC1C(C(C(OC1SC2=CC=CC=N2)COC(=O)C)OC(=O)C)OC(=O)C |
规范 SMILES |
CC(=O)NC1C(C(C(OC1SC2=CC=CC=N2)COC(=O)C)OC(=O)C)OC(=O)C |
同义词 |
2-pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside PATAD-1-thio-D-glucopyranoside |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-Propenamide, 2-cyano-3-(1H-pyrrolo[2,3-B]pyridin-3-YL)-](/img/structure/B115598.png)


